Lipophilicity (LogP) Differentiation Against 4,5-Dimethyl, 4-Ethyl, 2,2-Diethyl, and Parent 1,3-Dioxolane
4,5-Diethyl-1,3-dioxolane exhibits a calculated LogP of 1.5479, representing a 2.0-fold increase over 4,5-dimethyl-1,3-dioxolane (LogP 0.7677), a 2.6-fold increase over 4-ethyl-1,3-dioxolane (LogP ≈ 0.59), a 1.13-fold increase over the 2,2-diethyl positional isomer (LogP 1.37), and a >150-fold increase in octanol–water partition ratio over the parent 1,3-dioxolane (LogP −0.0093) [1][2]. All values are calculated (ACD/Labs or XLogP) and derived from the respective Chemsrc, ChemSpider, Good Scents Company, and Molbase entries.
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 1.5479 (4,5-diethyl-1,3-dioxolane) |
| Comparator Or Baseline | 4,5-dimethyl-1,3-dioxolane: LogP 0.7677; 4-ethyl-1,3-dioxolane: LogP ≈0.59; 2,2-diethyl-1,3-dioxolane: LogP 1.37; 1,3-dioxolane (parent): LogP −0.0093 |
| Quantified Difference | ΔLogP = +0.78 vs 4,5-dimethyl; +0.96 vs 4-ethyl; +0.18 vs 2,2-diethyl; +1.56 vs parent 1,3-dioxolane |
| Conditions | Calculated values from authoritative databases (Chemsrc, ChemSpider, The Good Scents Company, Molbase); identical PSA of 18.46 Ų across all dioxolanes confirms that lipophilicity differences arise solely from alkyl substitution. |
Why This Matters
The 1.55 log-unit increase over the parent dioxolane translates to a >35× higher octanol–water partition coefficient, making 4,5-diethyl-1,3-dioxolane the preferred choice when non-aqueous solubility, organic-phase extraction, or fuel-blend compatibility is required.
- [1] 4-Ethyl-1,3-dioxolane – LogP 0.592 (est). The Good Scents Company, CAS 29921-38-8. Accessed May 2026. http://www.thegoodscentscompany.com/data/rw1563731.html View Source
- [2] 1,3-Dioxolane – LogP −0.0093. Molbase, CAS 646-06-0. Accessed May 2026. https://mip.molbase.cn/en/cas/646-06-0.html View Source
